N-Benzyl-D-proline ethyl ester N-Benzyl-D-proline ethyl ester
Brand Name: Vulcanchem
CAS No.: 172478-10-3
VCID: VC20925115
InChI: InChI=1S/C14H19NO2/c1-2-17-14(16)13-9-6-10-15(13)11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3/t13-/m1/s1
SMILES: CCOC(=O)C1CCCN1CC2=CC=CC=C2
Molecular Formula: C14H19NO2
Molecular Weight: 233.31 g/mol

N-Benzyl-D-proline ethyl ester

CAS No.: 172478-10-3

Cat. No.: VC20925115

Molecular Formula: C14H19NO2

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyl-D-proline ethyl ester - 172478-10-3

Specification

CAS No. 172478-10-3
Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
IUPAC Name ethyl (2R)-1-benzylpyrrolidine-2-carboxylate
Standard InChI InChI=1S/C14H19NO2/c1-2-17-14(16)13-9-6-10-15(13)11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3/t13-/m1/s1
Standard InChI Key FLASAKCDOWUBQX-CYBMUJFWSA-N
Isomeric SMILES CCOC(=O)[C@H]1CCCN1CC2=CC=CC=C2
SMILES CCOC(=O)C1CCCN1CC2=CC=CC=C2
Canonical SMILES CCOC(=O)C1CCCN1CC2=CC=CC=C2

Introduction

Physical and Chemical Properties

Structural Characteristics

N-Benzyl-D-proline ethyl ester features a pyrrolidine ring with a benzyl group attached to the nitrogen atom and an ethyl ester functionality at the C-2 position. The compound has the following key specifications:

PropertyValue
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
CAS Number172478-10-3
IUPAC Nameethyl (2R)-1-benzylpyrrolidine-2-carboxylate
StereochemistryR-configuration (D-isomer)
InChIInChI=1S/C14H19NO2/c1-2-17-14(16)13-9-6-10-15(13)11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3/t13-/m1/s1
SMILESCCOC(=O)[C@H]1CCCN1CC2=CC=CC=C2

Physical Properties

While specific physical property data for the D-isomer is somewhat limited in direct reports, the following properties can be identified:

PropertyValue
Physical StateLiquid
Flash Point113°C (closed cup)
Vapor Pressure0.15 mmHg (at 100°C)
Storage Temperature2-8°C (recommended)
ParameterClassification/Information
GHS SymbolGHS07 (Warning)
Hazard StatementsH315-H319-H335 (Skin irritation, Eye irritation, May cause respiratory irritation)
Precautionary StatementsP261-P305+P351+P338 (Avoid breathing vapors; IF IN EYES: Rinse cautiously with water)
Risk Statements36/37/38
Safety Statements26-37/39-36
WGK Germany3
Target OrgansRespiratory system

Synthesis Methods

Standard Synthesis Approaches

The synthesis of N-benzyl-D-proline ethyl ester typically follows one of several established routes:

  • N-alkylation of D-proline ethyl ester using benzyl halides (typically benzyl bromide or benzyl chloride) in the presence of a base such as triethylamine or potassium carbonate.

  • Esterification of N-benzyl-D-proline with ethanol in the presence of an acid catalyst (e.g., thionyl chloride or hydrogen chloride).

Industrial Production

Industrial-scale production generally employs similar synthetic routes but utilizes larger quantities and industrial-grade reagents for improved yield and purity efficiency. The process often involves carefully controlled reaction conditions to maintain the stereochemical integrity of the final product.

Applications in Research and Industry

Peptide Synthesis

N-Benzyl-D-proline ethyl ester serves as a crucial building block in peptide synthesis, particularly for the formation of peptides with specific conformational requirements. The D-configuration introduces unique stereochemical constraints that can influence peptide secondary structure and biological activity.
When incorporated into peptides, this compound can:

  • Enhance substrate specificity in enzymatic reactions

  • Create conformational restrictions that improve binding to target receptors

  • Increase resistance to proteolytic degradation, improving peptide stability in biological systems

Pharmaceutical Development

In pharmaceutical research, N-benzyl-D-proline ethyl ester has found applications as a precursor in the synthesis of bioactive compounds. Its unique stereochemistry makes it valuable for:

  • Development of enzyme inhibitors, particularly those targeting proline-specific enzymes

  • Creation of peptidomimetics with enhanced pharmacological properties

  • Synthesis of compounds with improved blood-brain barrier permeability
    Research indicates that D-proline derivatives like N-benzyl-D-proline ethyl ester can influence the binding properties of resulting compounds, potentially enhancing their efficacy and selectivity in therapeutic applications .

Chiral Catalysis and Asymmetric Synthesis

The compound has been utilized in asymmetric synthesis as:

  • A chiral auxiliary for controlling stereoselectivity in various organic transformations

  • A precursor for specialized catalysts employed in stereoselective reactions

  • A building block for the development of chiral ligands used in metal-catalyzed reactions

Bitter Taste Receptor Studies

An interesting application has emerged in sensory science, where N-benzyl-D-proline ethyl ester has been investigated for its interaction with bitter taste receptors. Studies have shown it can interact with bitter taste receptor T2R4 with a defined binding constant, suggesting potential applications in food science and taste modification research .

CompoundBinding Constant (pKi)Standard Error
N-Benzyl-D-proline ethyl ester7.070.085

Comparative Analysis with Related Compounds

Comparison with L-Isomer

The stereochemical counterpart, N-benzyl-L-proline ethyl ester (CAS: 955-40-8), differs in its stereochemistry at the C-2 position of the pyrrolidine ring. This difference significantly impacts its applications and properties:

PropertyN-Benzyl-D-proline ethyl esterN-Benzyl-L-proline ethyl ester
StereochemistryR-configurationS-configuration
Optical RotationExpected positive rotation[α]20/D −62°, neat
ApplicationsChiral building block, pharmaceutical precursorPeptide synthesis, chiral auxiliary
CAS Number172478-10-3955-40-8
The L-isomer has been more extensively studied in asymmetric Diels-Alder reactions and other stereoselective transformations, where it serves as an effective chiral auxiliary .

Related Derivatives

Several structurally related compounds have been developed and studied:

  • N-Benzyl-D-prolinol: The reduced form of N-benzyl-D-proline ethyl ester, used in asymmetric catalysis

  • D-Proline benzyl ester: Features a benzyl ester instead of ethyl ester, with different reactivity profiles

  • N-Benzyl-D-proline: The carboxylic acid precursor to the ethyl ester

ManufacturerProduct DescriptionPurityPackage SizePrice (USD)
American Custom Chemicals Corporation(R)-1-BENZYL-PYRROLIDINE-2-CARBOXYLIC ACID ETHYL ESTER95.00%1g$329.70
Chemenu(R)-Ethyl1-benzylpyrrolidine-2-carboxylate95+%1g$916.00
Alichem(R)-Ethyl1-benzylpyrrolidine-2-carboxylateNot specified1g$970.20
Crysdot(R)-Ethyl1-benzylpyrrolidine-2-carboxylate97%1g$972.00
This pricing data indicates the compound is relatively expensive, reflecting its specialized nature and the precision required in maintaining stereochemical purity during production .

Recent Research Developments

Synthesis of Enantiomerically Pure Derivatives

Recent research has focused on developing efficient methods for synthesizing enantiomerically pure δ-benzylproline derivatives related to N-benzyl-D-proline ethyl ester. These methods often involve intramolecular cyclization techniques and stereoselective hydrogenation reactions to achieve high enantiomeric purity .

Applications in Asymmetric Catalysis

Studies have demonstrated the utility of proline derivatives like N-benzyl-D-proline ethyl ester in various asymmetric transformations. Researchers have explored their application in:

  • Asymmetric aldol reactions

  • Michael additions

  • Diels-Alder reactions

  • Enantioselective reductions

Peptide Chemistry Innovations

The incorporation of D-proline derivatives in peptide chemistry has led to innovations in developing peptides with enhanced stability and novel conformational properties. These modifications have proven valuable in creating peptide-based drugs with improved pharmacokinetic profiles.

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